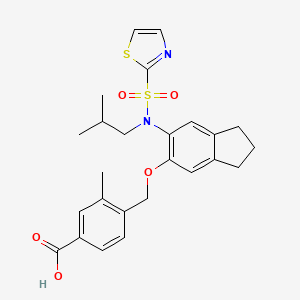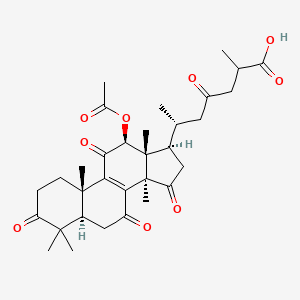![molecular formula C31H34N8O5 B1260268 (4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)
(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide is a member of amphetamines.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- The synthesis of 2-phenyl-4,5-substituted oxazoles involves copper-catalyzed intramolecular cyclization of functionalized enamides, highlighting a method for introducing diverse functionalities into oxazole rings. This technique offers a complementary approach to existing synthesis methods, allowing for the generation of oxazoles with potential pharmacological properties (S. Vijay Kumar et al., 2012).
- The practical synthesis of complex oxazole derivatives, such as CCR5 antagonists, demonstrates the application of oxazole chemistry in developing molecules with significant therapeutic potential. These methods rely on efficient synthetic routes, including Suzuki–Miyaura coupling and intramolecular cyclization, underscoring the versatility of oxazole derivatives in medicinal chemistry (T. Ikemoto et al., 2005).
Potential Biological Activities
- Oxazole derivatives are explored for their antimicrobial properties, with some compounds showing promising activity against bacterial and fungal strains. This highlights the potential of oxazole-based compounds in addressing the need for new antimicrobial agents amidst rising antibiotic resistance (N. Desai et al., 2011).
- In corrosion science, oxazole derivatives are evaluated as corrosion inhibitors for metals, demonstrating the application of these compounds beyond pharmaceuticals. Their effectiveness in protecting metals from corrosion in aggressive environments suggests their utility in industrial applications, linking organic synthesis with materials science (H. Rahmani et al., 2018).
properties
Molecular Formula |
C31H34N8O5 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C31H34N8O5/c1-42-18-6-16-34-30(41)31(20-23-8-2-3-9-24(23)21-35-38-32)28(26-10-4-5-11-27(26)37-39-33)44-29(36-31)22-12-14-25(15-13-22)43-19-7-17-40/h2-5,8-15,28,40H,6-7,16-21H2,1H3,(H,34,41)/t28-,31-/m1/s1 |
InChI Key |
FMOSHIVCPVHAAN-GRKNLSHJSA-N |
Isomeric SMILES |
COCCCNC(=O)[C@]1([C@H](OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3N=[N+]=[N-])CC4=CC=CC=C4CN=[N+]=[N-] |
Canonical SMILES |
COCCCNC(=O)C1(C(OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3N=[N+]=[N-])CC4=CC=CC=C4CN=[N+]=[N-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16E)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide](/img/structure/B1260187.png)
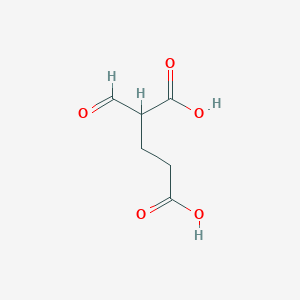
![Imidazo[4,5-e][1,3]diazepine](/img/structure/B1260191.png)
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)

![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
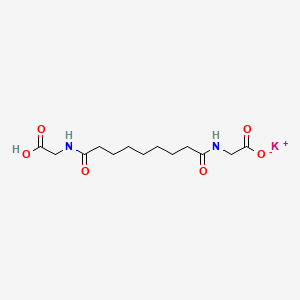
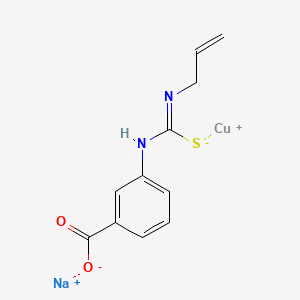
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
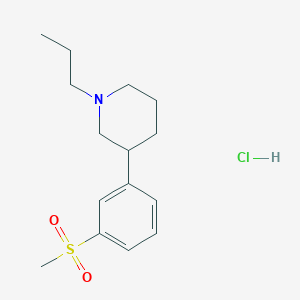

![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
